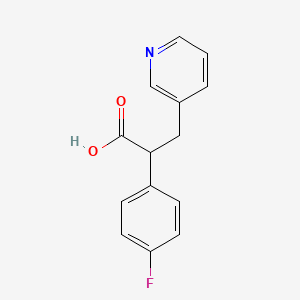
3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine
Overview
Description
3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine, also known as indanyloxypropanamine, is a chemical compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. As a result, indanyloxypropanamine has attracted considerable attention from both scientific and industrial communities.
Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, which are resistant to conventional degradation methods. These processes are crucial for mineralizing compounds to improve water treatment schemes. Research emphasizes the degradation of amines and azo-based compounds, highlighting the potential relevance to similar structures like "3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine" in environmental applications (Bhat & Gogate, 2021).
Biogenic Amines in Food Safety
Biogenic amines are critical in food safety and quality, with specific amines like histamine, cadaverine, and putrescine being significant markers for fish safety and quality. The presence of these compounds in food can lead to intoxication and spoilage, indicating the importance of monitoring and controlling amine levels in food products. This research underscores the significance of chemical structures related to amines in food science (Bulushi et al., 2009).
Amine-functionalized Sorbents for PFAS Removal
Amine-functionalized materials show promise for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the utility of amine groups in environmental cleanup efforts. The interaction between amine functionalities and PFAS compounds suggests potential application areas for similar chemical structures in pollution control and water treatment (Ateia et al., 2019).
Plasma Methods for Chemically Reactive Surfaces
Plasma surface treatments generate reactive chemical groups on surfaces for biomolecule immobilization and cell colonization, which is relevant for biomedical applications. Surfaces containing amine groups, similar to the functional group in "this compound," have been extensively used, demonstrating the compound's potential applicability in creating biocompatible surfaces and interfaces (Siow et al., 2006).
Chitosan and Antimicrobial Potential
Chitosan, an aminopolysaccharide, exhibits antimicrobial activity, highlighting the importance of amine functionalities in developing antimicrobial agents. This research area aligns with exploring the antimicrobial potential of compounds containing amine groups, suggesting possible applications for "this compound" in medical and food safety applications (Raafat & Sahl, 2009).
Safety and Hazards
Future Directions
Given the limited information available on “3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine”, future research could focus on elucidating its synthesis, physical and chemical properties, potential biological activities, and safety profile. This could involve laboratory synthesis and characterization, in vitro and in vivo studies to assess biological activity, and toxicological studies to determine safety .
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-6,9H,1-4,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJXLRDMMAHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



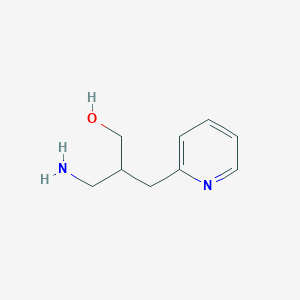
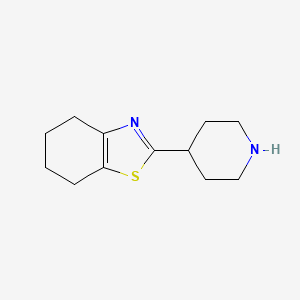
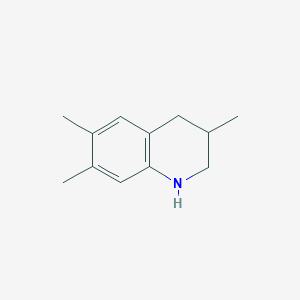
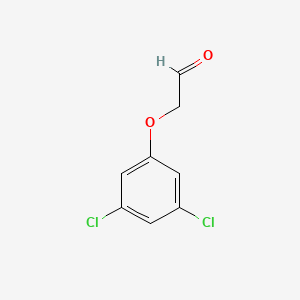
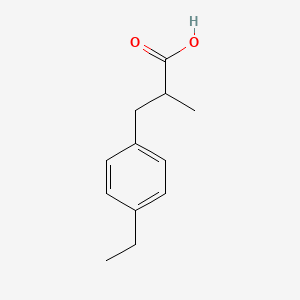
![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)
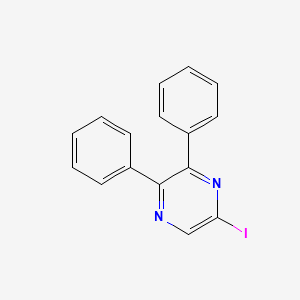
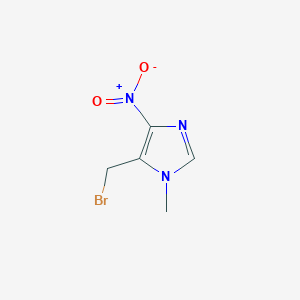

![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)

![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
